Cas no 894055-15-3 (2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one)

2-{6-(Pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a triazolopyridazine core linked to a pyridine moiety via a sulfanyl bridge, further functionalized with a pyrrolidinyl ethanone group. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or bioactive intermediates. The compound's rigid triazolopyridazine framework enhances binding affinity, while the sulfanyl and pyrrolidinyl groups offer versatility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The product is typically characterized by high purity and stability, ensuring reliability in research applications.
2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one structure
894055-15-3 structure
Product Name:2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
CAS No:894055-15-3
MF:C16H16N6OS
MW:340.402840614319
CID:5971830
PubChem ID:7531957
Update Time:2025-10-28

2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
    • 2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
    • 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
    • CHEMBL1891396
    • 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
    • 894055-15-3
    • AKOS024654247
    • SMR000324237
    • HMS2750I18
    • 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one
    • F2507-0267
    • MLS000686205
    • Inchi: 1S/C16H16N6OS/c23-15(21-9-3-4-10-21)11-24-16-19-18-14-7-6-13(20-22(14)16)12-5-1-2-8-17-12/h1-2,5-8H,3-4,9-11H2
    • InChI Key: ORVWUTLWANXISG-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCC1)CSC1N2C(=NN=1)C=CC(C1=NC=CC=C1)=N2

Computed Properties

  • Exact Mass: 340.11063033g/mol
  • Monoisotopic Mass: 340.11063033g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 102Ų

2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Professional Introduction to Compound with CAS No. 894055-15-3 and Product Name: 2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Compound with the CAS number 894055-15-3 and the product name 2-{6-(pyridin-2-yl)-1,2,4triazolo[4,3-b]pyridazin-3-ylsulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, featuring multiple fused rings and functional groups, makes it a promising candidate for further investigation in drug discovery and development.

The molecular framework of this compound is characterized by the presence of a pyridin-2-yl group, a 1,2,4triazolo[4,3-b]pyridazin core, and a sulfanyl moiety. These structural elements contribute to the compound's unique chemical properties and biological interactions. The pyridin-2-yl group is known for its ability to interact with various biological targets, including enzymes and receptors, which is crucial for drug efficacy. The 1,2,4triazolo[4,3-b]pyridazin scaffold is a privileged structure in medicinal chemistry, often associated with potent pharmacological activities. Additionally, the sulfanyl group introduces polarity and reactivity to the molecule, enhancing its potential for further chemical modifications.

Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The compound in question has been extensively studied for its potential applications in treating various diseases. For instance, its structural features suggest that it may exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or by inhibiting essential metabolic pathways. Furthermore, the presence of the pyrrolidin-1-yl group indicates that this compound could modulate neurological pathways, making it a candidate for treating central nervous system disorders.

In vitro studies have demonstrated promising results regarding the biological activity of this compound. Researchers have observed significant inhibitory effects on several key enzymes involved in disease pathways. For example, preliminary data suggests that it may inhibit enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and inflammation. These findings are particularly intriguing given the growing interest in targeted therapy approaches that leverage small-molecule inhibitors.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the 1,2,4triazolo[4,3-b]pyridazin core through cyclocondensation reactions followed by functionalization with the sulfanyl group. The introduction of the pyridin-2-yl and pyrrolidin-1-yl groups typically occurs through nucleophilic substitution or metal-catalyzed coupling reactions. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity of the final product.

One of the most exciting aspects of this compound is its potential for further derivatization to enhance its pharmacological properties. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its activity profile to target specific disease mechanisms more effectively. This flexibility makes it an attractive scaffold for structure-based drug design initiatives.

The development of new drugs is often a lengthy and complex process that requires extensive characterization at multiple stages. Preclinical studies are essential to evaluate the safety and efficacy of potential therapeutic agents before they can be tested in human trials. Initial studies on this compound have shown encouraging results in cell-based assays, indicating that it may possess sufficient bioavailability and metabolic stability for further development.

The integration of computational methods into drug discovery has significantly accelerated the identification of promising candidates like this one. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets at an atomic level. These simulations can provide valuable insights into binding affinities and mechanism-of-action hypotheses before experimental validation is conducted.

Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory discoveries into viable therapeutics. The interdisciplinary nature of modern drug development necessitates expertise from chemists who design molecules like this one to biologists who assess their biological activity to clinicians who ultimately determine their clinical utility.

As our understanding of disease mechanisms continues to evolve at a rapid pace so too must our approaches to drug development remain agile enough adapt these new insights into actionable strategies for improving human health outcomes through innovative chemical entities such as those exemplified by compounds with CAS no 894055 15 3

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